Glycocycline -

Glycocycline

Catalog Number: EVT-1807422
CAS Number:
Molecular Formula: C25H29N3O10
Molecular Weight: 531.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of glycocyclines typically involves several key steps:

  1. Formation of Acylimidazole Intermediate: The reaction begins with carbonyl dimidazoles reacting with t-butyl glycine or its salt to produce an acylimidazole intermediate. This step is crucial as it sets the stage for further modifications .
  2. Cyclization and Purification: The acylimidazole undergoes cyclization to form the final glycocycline structure. Purification methods such as chromatography are employed to isolate the desired product from by-products .
  3. Characterization: The synthesized compounds are characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity .

These methods highlight the importance of precise chemical reactions and purification techniques in developing effective glycocycline antibiotics.

Molecular Structure Analysis

The molecular structure of glycocyclines is characterized by a tetracyclic core similar to that of tetracyclines, with additional modifications that enhance their antibacterial properties. For instance, tigecycline has a unique structure that includes a glycyl substituent at the C9 position of the tetracycline ring system.

Structural Data

  • Molecular Formula: C_21H_25N_3O_4
  • Molecular Weight: 445.44 g/mol
  • Key Features: The presence of a 9-tert-butylglycylamido group allows for stronger binding to the ribosomal target site compared to traditional tetracyclines .

This structural modification is essential for evading bacterial resistance mechanisms, particularly ribosomal protection mediated by Tet(M) and Tet(O) proteins.

Chemical Reactions Analysis

Glycocyclines undergo various chemical reactions that contribute to their antibacterial activity:

These reactions underline the importance of structural integrity and binding affinity in the effectiveness of glycocycline antibiotics.

Mechanism of Action

The mechanism of action for glycocyclines primarily involves:

  1. Inhibition of Protein Synthesis: Glycocyclines bind to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the A site, thereby inhibiting protein synthesis in susceptible bacteria .
  2. Broad Spectrum Activity: They exhibit activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  3. Targeting Resistance Mechanisms: By binding effectively despite the presence of resistance factors, glycocyclines provide a valuable therapeutic option in treating resistant infections.
Physical and Chemical Properties Analysis

Glycocyclines exhibit several notable physical and chemical properties:

  • Solubility: Glycocyclines are generally soluble in water and organic solvents, which facilitates their formulation into injectable forms.
  • Stability: They tend to be more stable than traditional tetracyclines under physiological conditions but can degrade under certain acidic conditions due to epimerization .
  • pH Sensitivity: Their stability can be affected by pH levels, making formulation considerations critical for maintaining efficacy during storage and administration.

These properties are crucial for ensuring effective delivery and action within clinical settings.

Applications

Glycocyclines have significant applications in medicine:

  1. Antibacterial Therapy: They are primarily used for treating complicated skin and skin structure infections as well as intra-abdominal infections caused by susceptible organisms .
  2. Resistance Management: Due to their ability to combat multidrug-resistant bacteria, glycocyclines are increasingly important in hospital settings where resistant infections are prevalent.
  3. Research Tools: Glycocyclines also serve as important tools in research for studying bacterial resistance mechanisms and developing new antibiotic strategies.

The development and application of glycocyclines represent a critical advancement in antibiotic therapy, addressing urgent needs posed by antibiotic resistance in clinical practice.

Introduction to Glycylcyclines as a Novel Antibiotic Class

Historical Development and Emergence in Antimicrobial Research

Glycylcyclines represent a strategic pharmaceutical response to the global crisis of antibiotic resistance that escalated throughout the late 20th century. The pioneering work on these compounds began in the early 1990s when researchers at American Cyanamid (later acquired by Wyeth) systematically modified tetracycline scaffolds to circumvent established resistance mechanisms [6] [7]. This research initiative culminated in the discovery of 9-t-butylglycylamido-minocycline, initially designated GAR-936 and later named tigecycline. After extensive clinical evaluation demonstrating efficacy against multidrug-resistant pathogens, tigecycline received FDA approval in June 2005 as the first commercially available glycylcycline antibiotic [1] [5]. The development pathway from initial synthesis to clinical implementation spanned over a decade, highlighting both the significant pharmaceutical investment required and the pressing medical need for novel antimicrobial classes effective against resistant organisms. The emergence of glycylcyclines coincided with alarming increases in infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, positioning this class as a critical addition to the antimicrobial armamentarium [7] [8].

Taxonomic Classification Within Tetracycline Derivatives

Glycylcyclines belong to the tetracycline superfamily of antibiotics but constitute a distinct subclass due to specific structural modifications that confer unique pharmacological properties. Chemically classified as 9-aminomethylcycline derivatives, glycylcyclines maintain the fundamental four-ring carbocyclic skeleton characteristic of all tetracyclines but feature strategic substitutions that dramatically alter their antibacterial activity profile [2] [3]. This structural relationship positions glycylcyclines as third-generation tetracyclines, evolving from first-generation natural products (chlortetracycline, oxytetracycline) and second-generation semi-synthetic compounds (doxycycline, minocycline) [7] [10]. The taxonomic distinction arises from the presence of an N-alkyl-glycylamido group at the C9 position of the minocycline derivative scaffold, a modification absent in conventional tetracyclines. This specific alteration places glycylcyclines in a unique category that bridges the structural heritage of tetracyclines with substantially enhanced activity against resistant pathogens [3] [8]. Despite this structural innovation, glycylcyclines retain the fundamental mechanism of protein synthesis inhibition characteristic of their parent class, though with significantly enhanced binding affinity and spectrum.

Rationale for Structural Modifications to Overcome Tetracycline Resistance

The structural innovations in glycylcyclines represent a direct pharmaceutical countermeasure against two primary mechanisms of tetracycline resistance that had rendered earlier tetracyclines increasingly ineffective:

  • Efflux-mediated resistance: Numerous bacterial pathogens developed energy-dependent membrane transporters (TetA-E in Gram-negatives; TetK, TetL in Gram-positives) that actively pump tetracyclines out of the cell, reducing intracellular concentrations below effective levels [6] [7].

  • Ribosomal protection: Resistance proteins (TetM, TetO) bind to the ribosome and induce conformational changes that dislodge tetracyclines from their binding site, allowing protein synthesis to continue despite antibiotic presence [6] [7].

The key structural innovation—the addition of a bulky N,N-dimethylglycylamido moiety at position 9 of the minocycline scaffold—confers steric hindrance that prevents recognition by tetracycline-specific efflux pumps while simultaneously enhancing ribosomal binding affinity approximately five-fold compared to minocycline or tetracycline [1] [7]. This dual mechanism allows glycylcyclines to maintain potent antibacterial activity against strains harboring tet genes that confer resistance to earlier tetracyclines. Molecular modeling demonstrates that the extended glycylamido side chain forms additional hydrogen bonds with the 16S rRNA component of the 30S ribosomal subunit, explaining the enhanced binding that overcomes ribosomal protection mechanisms [7] [8].

Properties

Product Name

Glycocycline

IUPAC Name

2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]acetic acid

Molecular Formula

C25H29N3O10

Molecular Weight

531.5 g/mol

InChI

InChI=1S/C25H29N3O10/c1-24(37)10-5-4-6-13(29)15(10)19(32)16-11(24)7-12-18(28(2)3)20(33)17(22(35)25(12,38)21(16)34)23(36)27-9-26-8-14(30)31/h4-6,11-12,18,26,29,32,35,37-38H,7-9H2,1-3H3,(H,27,36)(H,30,31)/t11-,12-,18-,24+,25-/m0/s1

InChI Key

COHHCDMICDJRCQ-ZVKUQKJHSA-N

Synonyms

glycinemethyltetracycline
glycocycline

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.